molecular formula C7H7F2N3O4 B2877693 [5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid CAS No. 1946817-38-4

[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid

Cat. No.: B2877693
CAS No.: 1946817-38-4
M. Wt: 235.147
InChI Key: CMMJJXCKUDPGFD-UHFFFAOYSA-N
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Description

[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, methyl, and nitro groups, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Acetic acid moiety attachment: This can be done through a carboxylation reaction, where the pyrazole derivative is treated with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of [5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. The acetic acid moiety may facilitate the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid

Uniqueness

[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid is unique due to the presence of both difluoromethyl and nitro groups on the pyrazole ring, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-[5-(difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O4/c1-3-5(12(15)16)6(7(8)9)11(10-3)2-4(13)14/h7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMJJXCKUDPGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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